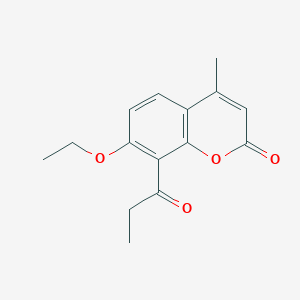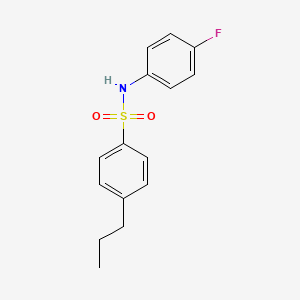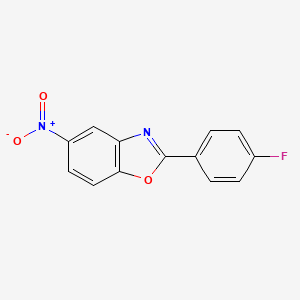![molecular formula C20H23N3O2 B5741091 5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide, commonly known as PAPB, is a chemical compound that has gained significant attention in the field of scientific research. PAPB is a small molecule that has shown promising results in various studies, making it a potential candidate for further research in the future.
作用機序
PAPB works by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in the development of cancer and neurodegenerative diseases. PAPB inhibits HDAC activity, leading to changes in gene expression that can result in the inhibition of cancer cell growth and the protection of neurons.
Biochemical and Physiological Effects
PAPB has been shown to have various biochemical and physiological effects. In cancer cells, PAPB can induce cell cycle arrest, leading to the inhibition of cell growth and proliferation. PAPB can also induce apoptosis, which is the programmed cell death of cancer cells. In neurons, PAPB can protect against oxidative stress and inflammation, leading to the prevention of neuronal death.
実験室実験の利点と制限
One of the advantages of PAPB is its small size, which makes it easy to administer and study in lab experiments. PAPB is also stable and can be stored for long periods, making it a convenient compound for research. However, one of the limitations of PAPB is its low solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for research on PAPB. One potential direction is to study the efficacy of PAPB in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the potential use of PAPB in the treatment of other diseases such as cardiovascular disease and diabetes. Additionally, more research is needed to understand the mechanism of action of PAPB and to identify potential side effects and toxicity.
Conclusion
In conclusion, PAPB is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its small size and stability make it a convenient compound for research, and its ability to inhibit HDAC activity has shown promising results in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of PAPB and to identify its limitations and potential side effects.
合成法
PAPB can be synthesized through a multi-step process involving the condensation of benzoyl chloride and aniline to form N-benzoylaniline, followed by acylation with phenylacetyl chloride to form N-phenylacetylaniline. This intermediate is then reacted with piperidine to form the final product, PAPB.
科学的研究の応用
PAPB has been shown to have potential therapeutic applications in various scientific research studies. One of the significant applications of PAPB is in the treatment of cancer. Studies have shown that PAPB has anti-cancer properties and can inhibit the growth of cancer cells. PAPB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent the death of neurons.
特性
IUPAC Name |
5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c21-20(25)17-14-16(9-10-18(17)23-11-5-2-6-12-23)22-19(24)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2,(H2,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNGSKNABKQWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6633968 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)

![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)
![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)






![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)